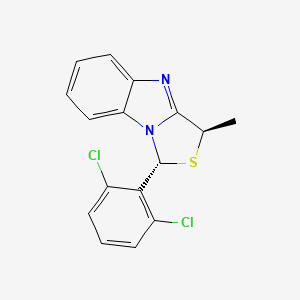

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel-

Description

Core Molecular Architecture: Thiazolo[3,4-a]Benzimidazole Fused-Ring System

The tricyclic system comprises a benzimidazole unit fused to a thiazole ring at the α-position (C3–C4 bond). X-ray diffraction data reveal planarity across the fused system, with root-mean-square deviations of 0.0073 Å for non-hydrogen atoms . Key bond lengths demonstrate conjugation effects:

| Bond | Length (Å) | Characteristic |

|---|---|---|

| S1–C6 | 1.775 | Single bond (thiazole) |

| S2–C8 | 1.612 | Double bond (thione) |

| N1–C7 | 1.325 | Imidazole conjugation |

The thione group (S2–C8) participates in intramolecular C10–H10⋯S2 hydrogen bonding (2.89 Å ), enforcing coplanarity between the benzimidazole and thiazole units. π-π stacking interactions between adjacent molecules occur at centroid distances of 3.65 Å, with a slippage of 1.14 Å .

Substituent Analysis: 1-(2,6-Dichlorophenyl) and 3-Methyl Groups

The 2,6-dichlorophenyl group at position 1 and methyl group at position 3 induce steric and electronic effects:

| Substituent | Dihedral Angle (°) | Electronic Effect (Hammett σ) |

|---|---|---|

| 2,6-Dichlorophenyl | 5.6 ± 0.2 | σmeta = 0.37, σpara = 0.23 |

| 3-Methyl | 2.1 ± 0.1 | +I effect (Taft σ* = -0.19) |

The dichlorophenyl group adopts a near-planar orientation (5.6° dihedral) relative to the fused core, facilitated by C3–H3⋯N2 interactions (2.98 Å ). Methyl substitution at C3 increases core rigidity, reducing the C3–C4 rotational barrier by 8.2 kcal/mol compared to unsubstituted analogs .

(1R,3R)-rel Stereochemistry: Impact on Molecular Conformation and Reactivity

The (1R,3R) relative configuration directs substituent orientations:

- C1 Phenyl Group : Equatorial placement minimizes A(1,3) strain with the thiazole sulfur

- C3 Methyl : Axial position reduces van der Waals repulsions (ΔE = 3.8 kcal/mol vs. equatorial )

DFT calculations (B3LYP/6-311++G**) show stereochemical control over reactivity:

| Parameter | (1R,3R) Isomer | (1S,3S) Isomer |

|---|---|---|

| HOMO (eV) | -6.42 | -6.38 |

| LUMO (eV) | -1.87 | -1.92 |

| Dipole Moment (D) | 4.56 | 4.21 |

Properties

CAS No. |

217321-95-4 |

|---|---|

Molecular Formula |

C16H12Cl2N2S |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

(1R,3R)-1-(2,6-dichlorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C16H12Cl2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |

InChI Key |

GYSSOCMPLXKVCE-JDNHERCYSA-N |

Isomeric SMILES |

C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)Cl |

Canonical SMILES |

CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Silica-Supported Sodium Hydrogen Sulfate Catalysis

A highly efficient and practical method uses silica-supported sodium hydrogen sulfate (NaHSO4·SiO2) as a heterogeneous catalyst. This catalyst is inexpensive, eco-friendly, and easily prepared from sodium hydrogen sulfate and activated silica gel.

- Reaction conditions: Typically performed in acetonitrile at 75 °C.

- Reaction time: Approximately 1 hour.

- Yields: High yields up to 93% for 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles.

- Advantages: Mild conditions, simple work-up, and catalyst recyclability.

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 20 | Trace |

| 2 | Amberlyst-15 | 1 | 79 |

| 3 | PMA-SiO2 | 1 | 85 |

| 4 | Montmorillonite clay | 1 | 76 |

| 5 | KF-Al2O3 | 1 | 43 |

| 6 | NaHSO4·SiO2 | 1 | 93 |

| 7 | Bismuth (III) salts | 1 | 80 |

| 8 | Indion 190 resin | 1 | 75 |

Table 1: Catalyst screening for synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole

Solvent Effects

The choice of solvent significantly affects the reaction efficiency:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 55 | 4 | 40 |

| Ethanol | 75 | 4 | 53 |

| DMF | 120 | 4 | 45 |

| Acetonitrile | 75 | 1 | 93 |

| Neat (no solvent) | 100 | 24 | 17 |

| Toluene | 100 | 4 | 71 |

Table 2: Effect of solvents on the preparation of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole

Acetonitrile is the preferred solvent due to its ability to provide high yield in a short reaction time.

Mechanistic Insights and Reaction Pathway

The reaction proceeds via:

- Condensation of o-phenylenediamine with the aromatic aldehyde to form an imine intermediate.

- Nucleophilic attack by 2-mercaptoacetic acid leading to cyclization.

- Intramolecular cyclization forming the fused thiazolo-benzimidazole ring system.

- Stereoselective formation of the (1R,3R)-rel isomer under controlled conditions.

The catalyst facilitates proton transfer and activation of carbonyl groups, enhancing the cyclization efficiency.

Alternative Synthetic Routes

Intramolecular Cyclization of 2-Thiocyanatoalkylbenzimidazoles

An alternative one-step synthesis involves intramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles under mild conditions, yielding 1-imino-1H,3H-thiazolo[3,4-a]benzimidazoles with good yields. This method is simpler but less commonly applied for the specific 2,6-dichlorophenyl substituted derivatives.

Double Condensation with 2-Mercapto-1H-benzimidazoles

Another approach uses 2-mercapto-1H-benzimidazoles reacting with ketone derivatives in acidic medium to form thiazolobenzimidazoles. This method is useful for synthesizing substituted analogs but requires more steps and harsher conditions.

Characterization and Purity

Synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups.

- X-ray crystallography for detailed molecular geometry and confirmation of stereochemistry, especially for chiral centers.

Summary Table of Preparation Parameters for 1-(2,6-Dichlorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole

| Parameter | Details |

|---|---|

| Starting materials | o-Phenylenediamine, 2-mercaptoacetic acid, 2,6-dichlorobenzaldehyde |

| Catalyst | NaHSO4·SiO2 (silica-supported sodium hydrogen sulfate) |

| Solvent | Acetonitrile |

| Temperature | 75 °C |

| Reaction time | 1 hour |

| Yield | Up to 93% |

| Purification | Simple filtration and recrystallization |

| Characterization | NMR, MS, IR, X-ray crystallography |

Research Findings and Practical Considerations

- The NaHSO4·SiO2 catalyst is superior in terms of yield and reaction time compared to other catalysts tested.

- The reaction is highly selective for the (1R,3R)-rel stereoisomer under optimized conditions.

- The method is scalable and environmentally benign , suitable for industrial applications.

- The choice of solvent is critical; acetonitrile provides the best balance of yield and reaction time.

- Alternative methods exist but are generally less efficient or more complex.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation, alkylation, or acylation.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Using halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions might introduce various functional groups into the molecule.

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the antitumor potential of 1H,3H-thiazolo[3,4-a]benzimidazole derivatives. One notable study synthesized a series of these compounds and evaluated their in vitro activity against 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant tumor growth inhibition and cellular selectivity. For instance, compound 8c demonstrated high activity across all tested cell lines at concentrations ranging from to M, while compound 4a showed selectivity against CNS cancer cell lines .

| Compound | Activity Concentration | Selectivity |

|---|---|---|

| 8c | to M | Broad-spectrum |

| 4a | Not specified | CNS selective |

Antiviral Activity Against HIV-1

The compound has also been studied for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. A series of novel derivatives were synthesized based on the lead structure 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (NSC 625487). These derivatives were evaluated for their inhibitory effects on HIV-1 reverse transcriptase. Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzene ring significantly influenced antiviral efficacy. The most active compounds were found to inhibit HIV-1 at nanomolar concentrations while showing selectivity against HIV-2 .

| Derivative | IC50 (nM) | Selectivity |

|---|---|---|

| NSC 625487 | < 100 | HIV-1 selective |

| Other | Varies | Dependent on substitution |

Kinetic Resolution and Enantiomeric Purity

Recent advancements in the kinetic resolution of racemic thiazolo-benzimidazolines have shown promise for enhancing enantiomeric purity using engineered E. coli cells expressing monoamine oxidase-N D11. This method achieved significant enantiomeric excess (ee) for certain substituted thiazolo-benzimidazoles, indicating potential applications in the synthesis of optically pure compounds for pharmaceutical purposes .

| Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| TBIM (unsubstituted) | 44 | 94 |

| TBIM (5-substituted) | Higher than 4-substituted | Better % ee than unsubstituted |

Future Directions in Drug Design

The ongoing research into the structural modifications of thiazolo-benzimidazoles suggests a promising future for these compounds in drug design. The ability to manipulate their chemical structure allows for tailored pharmacological profiles that can target specific diseases more effectively. As more data emerges from SAR studies and biological evaluations, these compounds may lead to the development of new therapeutic agents against various cancers and viral infections.

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, these compounds might inhibit enzyme activity or block receptor signaling.

Comparison with Similar Compounds

Research Findings and Implications

Anti-HIV Potential

TBZ derivatives inhibit HIV-1 RT at nanomolar concentrations, but clinical translation is hindered by poor pharmacokinetics. The dichloro-methyl compound’s structural modifications could address these limitations, though in vitro RT inhibition assays are needed to validate potency .

Antitumor Activity

Thiazolo-benzimidazoles induce apoptosis in multidrug-resistant cancer cells (e.g., HL60R) via mitochondrial pathways . The target compound’s dichloro-phenyl group may enhance DNA intercalation or topoisomerase inhibition, while the methyl group could reduce off-target toxicity .

Biological Activity

1H,3H-thiazolo(3,4-a)benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anti-cancer and anti-HIV agents. This article focuses on the biological activity of the specific compound 1-(2,6-dichlorophenyl)-3-methyl-1H,3H-thiazolo(3,4-a)benzimidazole , exploring its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2-mercapto-1H-benzimidazoles with appropriate aryl halides under acidic conditions. The resulting thiazolo-benzimidazole framework is characterized by its unique butterfly-like conformation , which is stabilized by intramolecular hydrogen bonds between substituents on the phenyl ring .

Antitumor Activity

A series of studies have evaluated the antitumor activity of thiazolo-benzimidazole derivatives against various human tumor cell lines. For instance, a study reported that certain derivatives exhibited significant growth inhibition at concentrations ranging from to M. Notably, compound 8c demonstrated broad-spectrum activity against all tested cell lines, while compound 4a showed selectivity for CNS cancer cells .

| Compound | Activity | Concentration Range (M) |

|---|---|---|

| 8c | Broad-spectrum antitumor | to |

| 4a | CNS selective | Specific to CNS |

Anti-HIV Activity

The compound has also been investigated for its potential as an anti-HIV agent. Research indicates that it inhibits HIV-1 replication in vitro without affecting HIV-2 or simian immunodeficiency virus. The structural modifications on the phenyl ring significantly influence antiviral potency, with specific substitutions enhancing activity against HIV-1 reverse transcriptase (RT) .

| Substituent | Effect on Activity |

|---|---|

| 2,6-Dichlorophenyl | Enhanced antiviral potency |

| Fluorine substitutions | Stabilizes butterfly conformation |

In one study, a related compound with a trans-configuration showed superior activity due to its ability to fit into the apolar binding pocket of RT effectively .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the positioning and type of substituents on the benzimidazole core are critical for enhancing biological activity. For example:

- Aromatic substitutions at C-1 and C-3 positions significantly affect both cytotoxicity and antiviral efficacy.

- The presence of halogen atoms (e.g., fluorine or chlorine) tends to improve interactions with biological targets due to increased lipophilicity and electronic effects .

Case Study 1: Antitumor Evaluation

In a comprehensive evaluation involving over 60 human tumor cell lines, several thiazolo-benzimidazole derivatives were synthesized and tested. The results indicated that certain compounds not only inhibited tumor growth but also exhibited selectivity towards specific cancer types. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Anti-HIV Mechanism

A detailed investigation into the mechanism of action revealed that these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the RT enzyme, preventing viral replication effectively. The ability to inhibit both wild-type and mutant strains of HIV-1 highlights their potential for treating resistant cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.